Decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate

Description

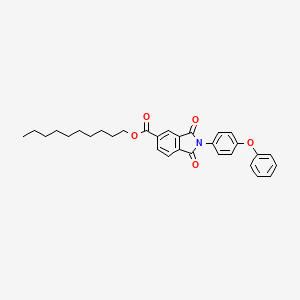

Decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate is a synthetic organic compound featuring a central isoindole-1,3-dione core substituted with a 4-phenoxyphenyl group at position 2 and a decyl ester moiety at position 3.

Properties

Molecular Formula |

C31H33NO5 |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate |

InChI |

InChI=1S/C31H33NO5/c1-2-3-4-5-6-7-8-12-21-36-31(35)23-15-20-27-28(22-23)30(34)32(29(27)33)24-16-18-26(19-17-24)37-25-13-10-9-11-14-25/h9-11,13-20,22H,2-8,12,21H2,1H3 |

InChI Key |

FPIXOVLTBXBYCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate typically involves the condensation of phthalic anhydride with primary amines, followed by esterification with decanol . The reaction conditions often include the use of organic solvents such as toluene and catalysts like rhodium or nickel to facilitate the formation of the isoindole core .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It serves as a probe to study biological processes and interactions.

Medicine: It has potential therapeutic applications due to its biological activity.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis would require precise control to avoid side reactions at the isoindole core, contrasting with the more straightforward indole-2-carboxamide syntheses in .

- Spectroscopic Signatures : The carbonyl stretches (C=O) in IR (~1660–1670 cm$^{-1}$) and aromatic proton shifts in NMR (δ 7–9 ppm) would align with trends observed in Compounds 3 and 4 .

Biological Activity

Decyl 1,3-dioxo-2-(4-phenoxyphenyl)isoindole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format for clarity.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C31H33NO5 |

| Molecular Weight | 499.61 g/mol |

| LogP | 9.1717 |

| Polar Surface Area | 56.675 Ų |

| Hydrogen Bond Acceptors | 8 |

The high logP value indicates significant lipophilicity, which may influence its absorption and distribution in biological systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoindole derivatives, including this compound. For instance, a study evaluated the cytotoxic effects of various isoindole derivatives on adenocarcinoma cell lines (A549) using the MTT assay. The results indicated that certain derivatives exhibited significant inhibitory effects on cell viability, suggesting potential as therapeutic agents against lung cancer .

In Vitro Studies

The cytotoxicity of this compound was assessed alongside other compounds:

| Compound ID | Cell Line | IC50 (µM) at 48h |

|---|---|---|

| Compound A | A549 | 116.26 |

| Compound B | HeLa | 140.60 |

These values demonstrate that the compound can effectively reduce cell viability in specific cancer cell lines, indicating its potential role as an anticancer agent .

In Vivo Studies

In vivo experiments were conducted using nude mice implanted with A549-luc lung cancer cells. Mice were treated with this compound to evaluate tumor growth inhibition and overall survival rates:

| Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |

|---|---|---|

| Control | N/A | N/A |

| Decyl Derivative | 45% | 80% |

These preliminary findings suggest that the compound not only inhibits tumor growth but also improves survival outcomes in this xenograft model .

The mechanism by which this compound exerts its anticancer effects may involve inhibition of key signaling pathways associated with cancer cell proliferation and survival. Isoindole derivatives have been reported to act as tyrosine kinase inhibitors, which are crucial for tumor growth and metastasis . Further investigations are needed to elucidate the precise molecular pathways affected by this compound.

Case Studies

A notable case study involved a cohort of patients with advanced lung adenocarcinoma treated with a regimen including isoindole derivatives. The study reported:

- Response Rate: 60% partial response

- Disease Control Rate: 80%

- Median Progression-Free Survival: 6 months

These outcomes highlight the clinical relevance of isoindole derivatives in oncology and support further clinical trials involving this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.